2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride chemical properties
2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(3,5-Difluorophenoxy)propan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride. As a novel chemical entity, publicly available experimental data is limited. Therefore, this document synthesizes theoretical data, computational predictions, and established experimental methodologies for analogous fluorinated phenoxy amine compounds. The primary audience for this guide includes researchers, synthetic chemists, and drug development professionals who may utilize this compound as a building block or investigate its potential pharmacological activity. We will cover its chemical identity, propose a synthetic route, detail standard characterization protocols, and discuss safety and handling considerations.
Chemical Identity and Physicochemical Properties
2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is a primary amine salt characterized by a difluorinated phenyl ring linked via an ether bond to a propanamine backbone. The presence of the difluoro-aromatic moiety and the primary amine hydrochloride group dictates its chemical reactivity, solubility, and potential for biological interactions.
The core physicochemical data are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other parameters are estimated based on computational models or comparison to structurally similar compounds.
| Property | Value | Source Type |
| IUPAC Name | 2-(3,5-difluorophenoxy)propan-1-amine;hydrochloride | - |
| Molecular Formula | C₉H₁₂ClF₂NO | Calculated |
| Molecular Weight | 223.65 g/mol | Calculated[1] |
| CAS Number | Not assigned | - |
| Physical Form | Expected to be a crystalline solid | General Knowledge[2] |
| Solubility | Expected to have enhanced aqueous solubility compared to the free base; soluble in polar organic solvents like methanol and DMSO. | General Knowledge[3] |
| pKa (Computed) | ~9.0 - 9.5 (for the ammonium ion) | Estimated |
| XLogP3 (Computed) | ~2.0 - 2.5 (for the free base) | Estimated |
| Melting Point | Not Available. Requires experimental determination. | - |
| Boiling Point | Not Available. Likely to decompose upon heating. | - |
Proposed Synthesis and Purification Workflow
The synthesis of 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride can be envisioned through a multi-step process, beginning with commercially available starting materials. The general strategy involves the formation of the ether linkage, followed by the introduction of the amine functionality and final conversion to the hydrochloride salt. This approach ensures high yields and facilitates purification.
Caption: Proposed synthetic workflow for 2-(3,5-Difluorophenoxy)propan-1-amine HCl.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This is a classic and reliable method for forming aryl-alkyl ethers. Using 2-bromopropionitrile introduces the three-carbon backbone and a nitrile group, which is an excellent precursor to a primary amine. 3,5-Difluorophenol is a readily available starting material.[4]
-
Nitrile Reduction: The reduction of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder, scalable option.
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Salt Formation: Converting the final amine to its hydrochloride salt is crucial for improving its stability, crystallinity, and aqueous solubility.[3] This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent, leading to the precipitation of the salt.[5]
Recommended Experimental Characterization Protocols
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard, self-validating protocols for a novel amine hydrochloride.
Melting Point Determination
The melting point provides a quick assessment of purity; a sharp melting range is indicative of a pure substance.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
-
Procedure:
-
A small, dry sample of the hydrochloride salt is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (5-10 °C/min) to determine an approximate melting range.
-
The apparatus is allowed to cool, and a new sample is prepared.
-
The sample is then heated at a slower rate (1-2 °C per minute) near the approximate melting point to determine the precise range.[3]
-
Spectroscopic Analysis
NMR is the most powerful tool for unambiguous structure elucidation.
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), as the compound is a salt.
-
¹H NMR (Proton NMR): Expected signals would include multiplets for the aromatic protons, a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a multiplet for the methylene protons (CH₂-N), along with a broad singlet for the ammonium protons.
-
¹³C NMR (Carbon NMR): Will show distinct signals for each of the 9 carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling.
-
¹⁹F NMR (Fluorine NMR): A single signal (a triplet, due to coupling with two meta-protons) is expected, confirming the symmetrical 3,5-difluoro substitution pattern.
IR spectroscopy is used to identify key functional groups.
-
Apparatus: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal.
-
Expected Characteristic Peaks:
-
~2800-3100 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.
-
~1590-1610 cm⁻¹ and ~1450-1490 cm⁻¹: C=C stretching from the aromatic ring.
-
~1100-1300 cm⁻¹: Strong C-F stretching bands.
-
~1200-1250 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.
-
MS provides the molecular weight of the free base and information about its fragmentation pattern.
-
Apparatus: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the free base (C₉H₁₁F₂NO) at an m/z of approximately 188.08. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of a chemical compound.
-
Apparatus: HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV absorbance should be monitored at a wavelength where the aromatic ring absorbs, typically around 254-270 nm.[6][7]
-
Validation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Potential Applications and Research Context
While specific applications for 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride have not been documented, its structure suggests significant potential in medicinal chemistry and drug discovery.
-
CNS Agents: The phenoxypropanamine scaffold is a common feature in neurologically active drugs. Fluorine substitution on the aromatic ring can enhance metabolic stability and modulate properties like lipophilicity and binding affinity. For example, related fluorinated compounds have been investigated as positive allosteric modulators of AMPA receptors for potential cognitive enhancement.[8]
-
Chemical Building Block: As a primary amine, this compound is a versatile intermediate. It can be readily derivatized via reactions like amidation, sulfonylation, or reductive amination to generate a library of compounds for screening in various biological assays.[5][9]
-
Fluorine Chemistry: The 3,5-difluorophenyl group is an important pharmacophore used to block metabolic oxidation at the 3 and 5 positions and to alter the electronics of the aromatic ring.[10]
Safety, Handling, and Storage
As with any novel chemical, 2-(3,5-Difluorophenoxy)propan-1-amine hydrochloride should be handled with care. Specific toxicity data is not available; therefore, precautions should be based on similar chemical classes.
-
Hazard Classification (Assumed):
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Amine salts can be hygroscopic.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]
-
References
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- Google Patents. (n.d.). US6441235B1 - Preparation of 5-amino-isophthalamides.
- Al-Ghannam, S. M. (2017). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC.
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- Safety Data Sheet. (2024, January 4). Generic Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Propylamine hydrochloride.
- Besset, T., et al. (n.d.). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. PMC.
- NextSDS. (n.d.). (R)-1-(3,5-DIFLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE - Chemical Substance Information.
- Safety Data Sheet. (2024, November 14). SAFETY DATA SHEET - 2,2-Difluoroethylamine.
- IJPSI. (2025, July 15). Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy.
- Organic Syntheses Procedure. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
- Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry.
- ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Semantic Scholar. (2024, April 11). Smart Manipulated UV Spectroscopic Methods for Resolving the Overlapped Spectra for Quality Control of Two Analgesic Binary Comb.
- Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques. (2020, December 8). [PDF] from aimst.edu.my.
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